Propan-2-yl 2-{[(2,6-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-(2,6-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group substituted with two chlorine atoms at positions 2 and 6, and a tetrahydrobenzothiophene ring
Preparation Methods
The synthesis of ISOPROPYL 2-(2,6-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzoyl chloride with isopropylamine to form the intermediate 2,6-dichlorobenzamide. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under specific conditions to yield the final product .
Chemical Reactions Analysis
ISOPROPYL 2-(2,6-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms in the benzamide group can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anti-inflammatory agent
Mechanism of Action
The mechanism of action of ISOPROPYL 2-(2,6-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and pathways, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
ISOPROPYL 2-(2,6-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features and the presence of both benzamide and tetrahydrobenzothiophene moieties. Similar compounds include:
2,6-Dichlorobenzamide: A simpler benzamide derivative with similar antimicrobial properties.
Fluopicolide: Another benzamide derivative used as a fungicide
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C19H19Cl2NO3S |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
propan-2-yl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19Cl2NO3S/c1-10(2)25-19(24)15-11-6-3-4-9-14(11)26-18(15)22-17(23)16-12(20)7-5-8-13(16)21/h5,7-8,10H,3-4,6,9H2,1-2H3,(H,22,23) |
InChI Key |
PVFXDZSCKDGUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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